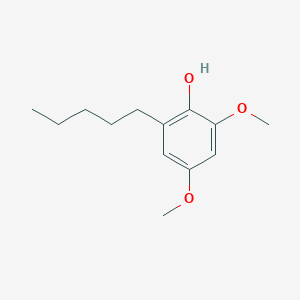![molecular formula C11H8ClN5 B14141583 N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide CAS No. 89250-60-2](/img/structure/B14141583.png)
N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide is a compound that features an imidazole ring, a phenyl group, and a cyano group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated imidazole rings.
Aplicaciones Científicas De Investigación
N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-[2-phenyl-4-(4-pyridinyl)-1H-imidazol-5-yl]-phenol
- N-(7-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides
Uniqueness
N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both a cyano group and a chloro-substituted phenyl group.
Propiedades
Número CAS |
89250-60-2 |
|---|---|
Fórmula molecular |
C11H8ClN5 |
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide |
InChI |
InChI=1S/C11H8ClN5/c12-9-3-8(11-4-14-6-17-11)1-2-10(9)16-7-15-5-13/h1-4,6-7H,(H,14,17)(H,15,16) |
Clave InChI |
OPKLFQSPJMSBAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CN2)Cl)N=CNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


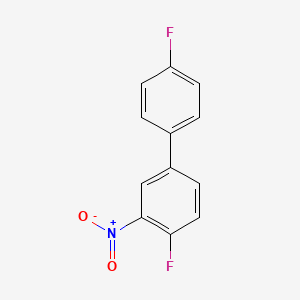
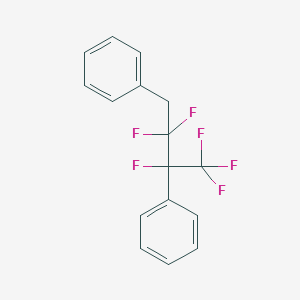
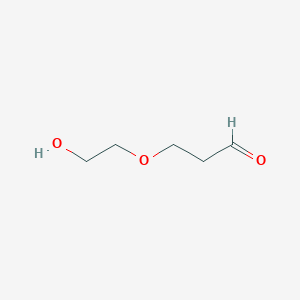

![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
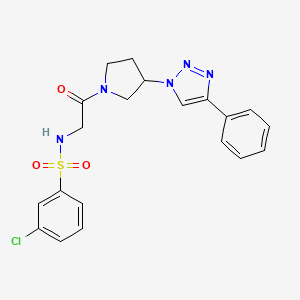
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
